Diethyl (4-Fluorobenzyl)phosphonate
Overview
Description
Diethyl (4-Fluorobenzyl)phosphonate is an organophosphorus compound with the molecular formula C11H16FO3P and a molecular weight of 246.22 g/mol . It is a colorless to almost colorless clear liquid at room temperature . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
Diethyl (4-Fluorobenzyl)phosphonate, also known as Diethyl 4-fluorobenzylphosphonate, is a small molecule that belongs to the class of organic compounds known as phosphonic acid diesters It is known that phosphonates mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Mode of Action
As a phosphonate, it is expected to interact with its targets by mimicking the structure of natural phosphates or carboxylates, thereby potentially inhibiting metabolic enzymes .
Biochemical Pathways
Phosphonates are known to be involved in various biochemical pathways due to their ability to mimic phosphates and carboxylates of biological molecules .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is a blood-brain barrier permeant . It is also suggested to be an inhibitor of CYP1A2 and CYP2C19 .
Result of Action
As a phosphonate, it is expected to interfere with the function of metabolic enzymes by mimicking the structure of natural phosphates or carboxylates .
Biochemical Analysis
Biochemical Properties
Diethyl (4-Fluorobenzyl)phosphonate plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a substrate for enzymes that catalyze phosphorylation reactions. The phosphonate group in this compound mimics the phosphate group found in many biological molecules, allowing it to participate in phosphorylation and dephosphorylation processes . This compound has been shown to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular signaling pathways .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This, in turn, can impact gene expression by activating or repressing transcription factors. Additionally, this compound has been found to affect cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it can act as a competitive inhibitor for certain kinases, preventing the phosphorylation of target proteins . Additionally, this compound can induce conformational changes in enzymes, altering their catalytic activity . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in gene expression and enzyme activity persisting even after the compound has degraded .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as kinases and phosphatases, which play key roles in phosphorylation and dephosphorylation reactions . The compound can also affect metabolic flux by altering the activity of enzymes involved in glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, this compound may accumulate in the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can influence metabolic processes . Its localization can also affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects.
Preparation Methods
Diethyl (4-Fluorobenzyl)phosphonate can be synthesized through several methods. One common synthetic route involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters . This reaction typically uses Pd(OAc)2 as the palladium source and Xantphos as the supporting ligand . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . Industrial production methods often involve similar catalytic processes to ensure high yields and purity.
Chemical Reactions Analysis
Diethyl (4-Fluorobenzyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are less commonly reported.
Condensation Reactions: It can be used in condensation reactions, such as the Horner-Emmons reaction, to form carbon-carbon double bonds.
Common reagents used in these reactions include palladium catalysts, phosphites, and bases like triethylamine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl (4-Fluorobenzyl)phosphonate has several applications in scientific research:
Comparison with Similar Compounds
Diethyl (4-Fluorobenzyl)phosphonate can be compared with other similar compounds, such as:
Diethyl Benzylphosphonate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Diethyl (4-Chlorobenzyl)phosphonate: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Diethyl (4-Methylbenzyl)phosphonate: The presence of a methyl group instead of fluorine can influence its chemical behavior and applications.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its reactivity and potential biological activity compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYRZOAUPPNGAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453940 | |
Record name | Diethyl (4-Fluorobenzyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63909-58-0 | |
Record name | Diethyl P-[(4-fluorophenyl)methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63909-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (4-Fluorobenzyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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